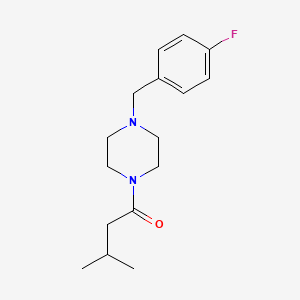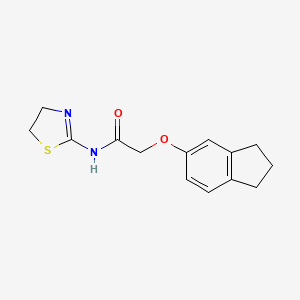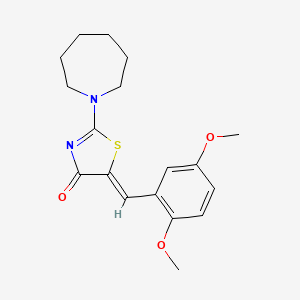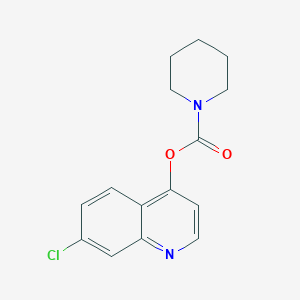
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as 4-FBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
科学研究应用
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In pharmacology, it has been used as a tool compound to investigate the role of serotonin receptors in various physiological processes. In neuroscience, it has been used to study the effects of serotonin on neuronal activity and synaptic plasticity.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act as a selective agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By activating this receptor, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine may modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine can induce a range of biochemical and physiological effects in vitro and in vivo. These include the modulation of serotonin and dopamine release, the inhibition of the reuptake of these neurotransmitters, and the activation of the hypothalamic-pituitary-adrenal axis. In animal models, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to induce anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent for mood disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor. This allows researchers to investigate the specific effects of serotonin on various physiological processes without the confounding effects of other neurotransmitters. However, one of the limitations of using 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is its relatively short half-life, which may limit its usefulness in long-term studies.
未来方向
There are several future directions for the study of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One area of research is the development of new analogs with improved pharmacological properties, such as longer half-life and increased selectivity for the 5-HT1A receptor. Another area of research is the investigation of the effects of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine on other physiological processes, such as circadian rhythms and immune function. Finally, the potential therapeutic applications of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in mood disorders and other neurological disorders should be further explored in clinical trials.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, or 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, is a synthetic compound with potential applications in various fields of scientific research. Its high selectivity for the serotonin 5-HT1A receptor makes it a valuable tool compound for investigating the role of serotonin in various physiological processes. Future research should focus on the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in neurological disorders.
合成方法
The synthesis of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(4-fluorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of the synthesis method is relatively high, and the purity of the product can be improved using various purification techniques.
属性
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLOLKVUMVCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
![2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)

![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5666895.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)

![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5666922.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)


![5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5666958.png)